4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrazine core. One common method includes the use of NH-pyrazole carbonic acids as key intermediates. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the regioselective insertion of substituents .
Industrial Production Methods
Industrial production of this compound can be achieved on a multigram scale using cost-efficient methods. The process is designed to be scalable and involves the use of functionalized building blocks that can be easily modified to introduce desired functional groups .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated forms of the compound .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. In the case of hepatitis B, the compound acts as a core protein allosteric modulator, inhibiting the replication of the virus by altering the structure of its core protein . This disruption prevents the virus from assembling and replicating effectively .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine: This compound shares a similar core structure but may have different functional groups and properties.
Other pyrazolo[1,5-a]pyrazine derivatives: These compounds also share the pyrazolo[1,5-a]pyrazine core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific functional groups and its potent activity as a core protein allosteric modulator for hepatitis B .
Properties
Molecular Formula |
C6H11ClN4 |
---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H2,7,9);1H |
InChI Key |
MOYIKNPWCLLRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1.Cl |
Origin of Product |
United States |
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